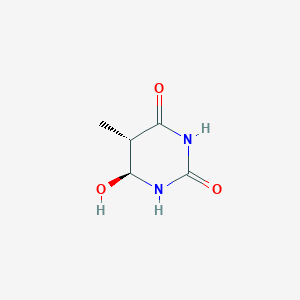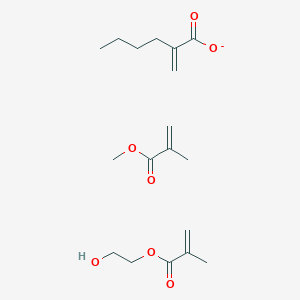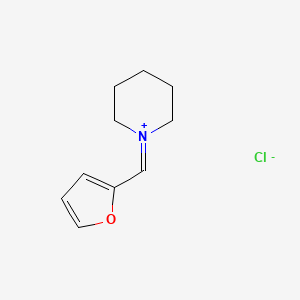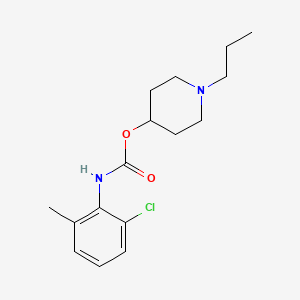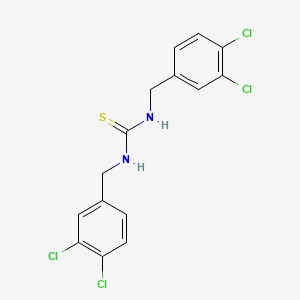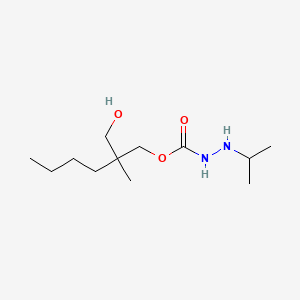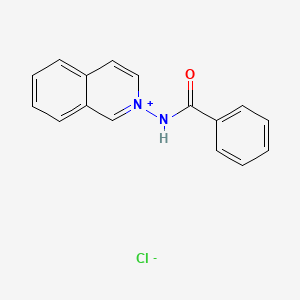
2-(Benzoylamino)-isoquinolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzoylamino)-isoquinolinium chloride is a chemical compound that belongs to the class of isoquinolinium derivatives It is characterized by the presence of a benzoylamino group attached to the isoquinolinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoylamino)-isoquinolinium chloride typically involves the reaction of isoquinoline with benzoyl chloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate benzoylisoquinoline, which is then converted to the final product by treatment with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzoylamino)-isoquinolinium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The benzoylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinium derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(Benzoylamino)-isoquinolinium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 2-(Benzoylamino)-isoquinolinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinolinium derivatives such as:
- 2-(Benzoylamino)-quinolinium chloride
- 2-(Benzoylamino)-pyridinium chloride
- 2-(Benzoylamino)-naphthylammonium chloride .
Uniqueness
2-(Benzoylamino)-isoquinolinium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoylamino group and isoquinolinium core make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
31382-97-5 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-isoquinolin-2-ium-2-ylbenzamide;chloride |
InChI |
InChI=1S/C16H12N2O.ClH/c19-16(14-7-2-1-3-8-14)17-18-11-10-13-6-4-5-9-15(13)12-18;/h1-12H;1H |
InChI Key |
HOKZMRKYWOJKQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



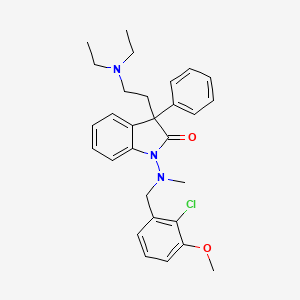

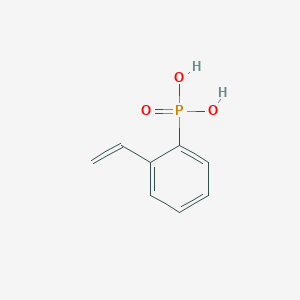
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
